N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic organic compound featuring a fused 2,1,3-benzothiadiazole core linked via a carboxamide group to a pyridine ring substituted with a furan-3-yl moiety. Key structural attributes include:
- Benzothiadiazole core: A bicyclic system with electron-withdrawing properties due to the presence of two nitrogen and one sulfur atom in the thiadiazole ring. This enhances π-deficient character, influencing solubility and binding interactions.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-17(12-2-4-15-16(7-12)21-24-20-15)19-9-11-1-3-14(18-8-11)13-5-6-23-10-13/h1-8,10H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIKITZMJUXGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan-Pyridine Intermediate: The initial step involves the formation of a furan-pyridine intermediate through a coupling reaction between a furan derivative and a pyridine derivative.
Introduction of the Benzothiadiazole Moiety: The intermediate is then reacted with a benzothiadiazole derivative under specific conditions to introduce the benzothiadiazole moiety.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan oxides and pyridine oxides, while substitution can introduce various functional groups such as halogens or amines.
Scientific Research Applications
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds from the provided evidence share partial structural homology with the target molecule:
Compound 1 : N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Core structure : Benzothiazole (one sulfur, one nitrogen) instead of benzothiadiazole.
- Substituents : A 5-methylthiophen-2-yl group replaces the furan-3-yl-pyridine unit.
- Substituent polarity: Thiophene (sulfur) vs. furan (oxygen) alters hydrophobicity (higher logP for thiophene) and hydrogen-bonding capacity.
Compound 2 : N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Core structure: Pyridazinone (a six-membered ring with two adjacent nitrogen atoms) and thiazole instead of benzothiadiazole and pyridine.
- Substituents : Furan-2-yl (positionally distinct from the target’s furan-3-yl) and a pyrrole-thiazole group.
- Functional differences: Planarity: Pyridazinone’s conjugated system may enhance stacking interactions compared to benzothiadiazole.
Physicochemical and Pharmacological Implications
Key Observations:
Electron-Deficient Cores : The target’s benzothiadiazole offers stronger electron-withdrawing effects than benzothiazole (Compound 1) or thiazole (Compound 2), favoring interactions with electron-rich residues in enzymes like kinases .
Substituent Positioning : The furan-3-yl group in the target compound may optimize steric compatibility with hydrophobic binding pockets compared to furan-2-yl in Compound 3.
Solubility: Compound 2’s pyridazinone and additional polar groups likely enhance solubility, whereas the target’s benzothiadiazole may limit it, necessitating formulation adjustments for drug delivery.
Biological Activity
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14N4O2S
- Molecular Weight : 342.37 g/mol
- CAS Number : 2034209-46-4
The compound features a furan ring, a pyridine ring, and a benzothiadiazole moiety, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
- Formation of the Pyridine Ring : Achieved via methods such as Hantzsch synthesis.
- Coupling Reaction : The furan and pyridine rings are coupled using palladium-catalyzed cross-coupling reactions.
Antitumor Activity
Research indicates that compounds similar to N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole derivatives exhibit significant antitumor activity. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827, and NCI-H358.
- Assays Used : MTS cytotoxicity and BrdU proliferation assays showed promising results in inhibiting cell proliferation in 2D and 3D cultures.
In a study involving related compounds, several demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Testing Method : Broth microdilution against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Results : Compounds with similar structures displayed notable antibacterial effects with minimal inhibitory concentrations (MICs) ranging from 0.5 to 10 μg/mL .
Case Studies
-
Antitumor Efficacy Study :
- A study evaluated the antitumor efficacy of similar benzothiadiazole derivatives on human lung cancer cell lines.
- Results showed that compounds containing the benzothiadiazole moiety were more effective than those without it.
- Antimicrobial Evaluation :
Summary of Findings
| Biological Activity | Test Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Antitumor | A549 (lung cancer) | 5.23 μM |
| Antimicrobial | Staphylococcus aureus | 0.5 μg/mL |
| Antimicrobial | Escherichia coli | 2 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
